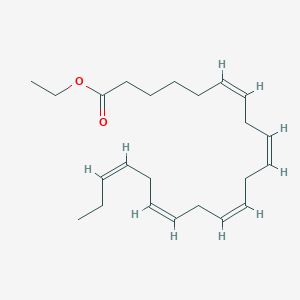

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester

Übersicht

Beschreibung

Heneicosapentaenoic Acid ethyl ester is a long-chain omega-3 fatty acid ester. It is a derivative of Heneicosapentaenoic Acid, which is a 21-carbon fatty acid with five double bonds. This compound is found in trace amounts in green algae and fish oils. It is structurally similar to eicosapentaenoic acid but has an additional carbon atom on the carboxyl end, positioning the first double bond at the Δ6 location .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Heneicosapentaenoic Acid ethyl ester typically involves the esterification of Heneicosapentaenoic Acid. This can be achieved through a reaction with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of Heneicosapentaenoic Acid ethyl ester involves similar esterification processes but on a larger scale. The process may include additional steps such as solvent extraction and crystallization to enhance yield and purity. Advanced techniques like supercritical fluid extraction can also be employed to isolate the compound from natural sources like fish oils .

Analyse Chemischer Reaktionen

Types of Reactions

Heneicosapentaenoic Acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the double bonds, leading to the formation of hydroperoxides and other oxidation products.

Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acid ethyl ester.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Heneicosapentaenoic Acid ethyl ester has several applications in scientific research:

Chemistry: Used as a standard in lipid research to study the behavior of long-chain fatty acids.

Biology: Incorporated into cell membranes to study its effects on membrane fluidity and function.

Medicine: Investigated for its potential anti-inflammatory and cardioprotective properties.

Industry: Used in the formulation of dietary supplements and functional foods

Wirkmechanismus

The mechanism of action of Heneicosapentaenoic Acid ethyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also acts as a precursor to bioactive lipid mediators that play roles in inflammation and cell signaling. The compound can inhibit the synthesis of arachidonic acid from linoleic acid, thereby reducing the production of pro-inflammatory eicosanoids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eicosapentaenoic Acid (EPA): A 20-carbon omega-3 fatty acid with five double bonds.

Docosahexaenoic Acid (DHA): A 22-carbon omega-3 fatty acid with six double bonds.

Arachidonic Acid: A 20-carbon omega-6 fatty acid with four double bonds.

Uniqueness

Heneicosapentaenoic Acid ethyl ester is unique due to its 21-carbon chain length and the specific positioning of its double bonds. This structural uniqueness allows it to be incorporated into lipids and exert biological effects distinct from other omega-3 fatty acids like EPA and DHA. Its ability to inhibit arachidonic acid synthesis also sets it apart from other fatty acids .

Biologische Aktivität

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester (HPAEE) is a long-chain polyunsaturated fatty acid ethyl ester derived from marine oils. It belongs to the class of omega-3 fatty acids and has garnered attention for its potential health benefits, particularly in cardiovascular health and metabolic disorders. This article provides a comprehensive overview of the biological activity of HPAEE, including its mechanisms of action, clinical efficacy, safety profile, and relevant research findings.

- Molecular Formula : C23H36O2

- Molecular Weight : 344.5 g/mol

- CAS Number : 131775-86-5

HPAEE exhibits multiple biological activities primarily through its role as a precursor to bioactive lipid mediators. The mechanisms include:

- Anti-inflammatory Effects : HPAEE is known to modulate inflammatory responses by influencing the production of eicosanoids and other lipid mediators. It can reduce the synthesis of pro-inflammatory cytokines and promote the resolution of inflammation.

- Lipid Metabolism Regulation : HPAEE has been shown to lower triglyceride levels in the bloodstream by enhancing fatty acid oxidation and altering lipoprotein metabolism.

- Cardiovascular Benefits : The compound may improve endothelial function and reduce blood pressure through vasodilatory effects mediated by nitric oxide pathways.

Clinical Efficacy

Several clinical studies have assessed the efficacy of HPAEE in various health conditions:

Hypertriglyceridemia

A notable study evaluated the effects of omega-3 fatty acid ethyl esters (including HPAEE) on patients with hypertriglyceridemia. Results indicated significant reductions in serum triglyceride levels:

| Study | Dosage | Baseline TG (mg/dL) | Change in TG (%) | p-value |

|---|---|---|---|---|

| K85-94010 | 4g/day | 816 | -44.9% | <0.0001 |

| OM3-99001 | 4g/day | 351.2 | -32.1% | <0.0001 |

| OM3-99001 | 2g/day | 338.6 | -29.7% | <0.0001 |

These findings suggest that HPAEE is effective in significantly lowering triglyceride levels compared to placebo treatments .

Cardiovascular Health

Research indicates that HPAEE can improve lipid profiles and reduce cardiovascular risk factors:

- A cohort study reported that supplementation with omega-3 fatty acids led to a decrease in very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol levels over six months .

- Another analysis highlighted that participants experienced a progressive decrease in triglycerides after three and six months of supplementation with omega-3 fatty acids .

Safety Profile

The safety of HPAEE has been assessed in various clinical trials:

- Adverse events were reported at rates comparable to placebo groups, with common issues including gastrointestinal discomfort and transient liver enzyme elevations .

- Most side effects were mild and resolved upon discontinuation or dosage adjustment.

Case Studies

A case study involving patients with metabolic syndrome demonstrated that supplementation with HPAEE resulted in improved insulin sensitivity and reduced inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) after three months of treatment .

Eigenschaften

IUPAC Name |

ethyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-22H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAKAVQIMCZXPE-AAQCHOMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476571 | |

| Record name | (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131775-86-5 | |

| Record name | Heneicosapentaenoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HENEICOSAPENTAENOIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GB5NC79BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.